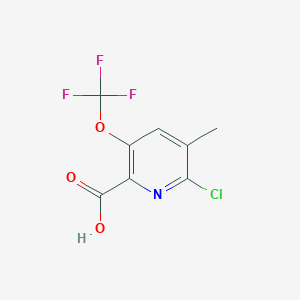

6-Chloro-5-methyl-3-(trifluoromethoxy)picolinic acid

CAS No.:

Cat. No.: VC15821348

Molecular Formula: C8H5ClF3NO3

Molecular Weight: 255.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5ClF3NO3 |

|---|---|

| Molecular Weight | 255.58 g/mol |

| IUPAC Name | 6-chloro-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H5ClF3NO3/c1-3-2-4(16-8(10,11)12)5(7(14)15)13-6(3)9/h2H,1H3,(H,14,15) |

| Standard InChI Key | UWQKYQDHDYNXJR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(N=C1Cl)C(=O)O)OC(F)(F)F |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

6-Chloro-5-methyl-3-(trifluoromethoxy)picolinic acid belongs to the pyridine-2-carboxylic acid family, with substituents at positions 3, 5, and 6 of the heteroaromatic ring. The trifluoromethoxy (-OCF) group at position 3 contributes significant electronegativity and lipophilicity, while the methyl (-CH) and chloro (-Cl) groups at positions 5 and 6, respectively, influence steric and electronic properties.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 255.58 g/mol (calculated) |

| IUPAC Name | 6-chloro-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylic acid |

| Substituent Effects | -OCF enhances metabolic stability; -Cl and -CH modulate reactivity |

The presence of the carboxylic acid (-COOH) group at position 2 enables hydrogen bonding and salt formation, critical for biological interactions .

Spectroscopic and Computational Data

While experimental data for this specific compound are unavailable, analogs such as 6-chloro-3-(trifluoromethoxy)picolinic acid (CAS 855916-43-7) exhibit characteristic infrared (IR) peaks for C=O (1700–1680 cm) and C-F (1250–1100 cm) stretches . Computational models predict a logP value of ~2.7, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 50–60 Å, suggesting moderate membrane permeability .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 6-chloro-5-methyl-3-(trifluoromethoxy)picolinic acid likely involves sequential functionalization of a pyridine precursor. A plausible retrosynthetic pathway includes:

-

Introduction of the trifluoromethoxy group via nucleophilic substitution or oxidative trifluoromethylation.

-

Chlorination at position 6 using POCl or similar agents.

-

Methylation at position 5 via Friedel-Crafts alkylation or cross-coupling reactions.

Step 1: Trifluoromethoxylation

Trifluoromethoxy groups are typically introduced using reagents like trifluoromethyl triflate (CFOTf) or via copper-mediated coupling reactions. For example, 3-hydroxy picolinic acid derivatives react with CFOTf in the presence of a base to yield the trifluoromethoxy substituent .

Step 2: Chlorination

Chlorination at position 6 can be achieved using phosphorus oxychloride (POCl) under controlled conditions. In a related synthesis, methyl 6-chloro-5-(trifluoromethyl)picolinate was obtained by treating a pyridine-1-oxide derivative with POCl at 50°C, yielding 63% product .

Step 3: Methylation

Methylation at position 5 may involve palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with methylboronic acid) or electrophilic substitution. Careful regioselectivity control is required to avoid side reactions at other positions.

Step 4: Ester Hydrolysis

Final hydrolysis of the methyl ester (if present) to the carboxylic acid is accomplished using aqueous NaOH or HCl, as demonstrated in the synthesis of 6-chloro-4-(trifluoromethyl)picolinic acid .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s solubility profile is influenced by its ionizable carboxylic acid group and hydrophobic substituents:

-

Aqueous Solubility: Estimated 0.1–1 mg/mL in water at pH 7.4, improving under alkaline conditions due to deprotonation .

-

Lipophilicity: Predicted logP of 2.7 (similar to 6-chloro-5-(trifluoroethoxy)picolinic acid ) suggests moderate membrane permeability.

Thermal Stability

Analogous compounds exhibit decomposition temperatures above 200°C, with boiling points near 300°C under reduced pressure . The trifluoromethoxy group enhances thermal stability compared to non-fluorinated analogs.

Biological Activity and Applications

Medicinal Chemistry

Picolinic acid derivatives are explored as enzyme inhibitors or receptor modulators. The trifluoromethoxy group’s electron-withdrawing nature enhances binding to targets like:

-

GABA receptors: Fluorinated pyridines show anxiolytic and anticonvulsant effects in preclinical models .

-

Kinase inhibitors: Structural analogs inhibit tyrosine kinases involved in cancer proliferation .

Table 2: Hypothetical Biological Targets

| Target | Potential Activity | Mechanism |

|---|---|---|

| COX-2 | Anti-inflammatory | Competitive inhibition |

| HDACs | Anticancer | Chromatin modulation |

| Herbicidal ALS enzyme | Weed control | Acetolactate synthase inhibition |

Agrochemical Applications

The chloro and trifluoromethoxy groups are hallmarks of herbicides such as fluroxypyr. 6-Chloro-5-methyl-3-(trifluoromethoxy)picolinic acid may act as a synthetic auxin or inhibit acetolactate synthase (ALS), disrupting plant amino acid biosynthesis .

Comparison with Structural Analogs

Substituent Effects on Activity

-

6-Chloro-3-(trifluoromethoxy)picolinic acid (CAS 855916-43-7): Lacks the methyl group at position 5, reducing steric hindrance and altering target selectivity .

-

6-Chloro-4-(trifluoromethyl)picolinic acid (CAS 823222-00-0): The trifluoromethyl (-CF) group at position 4 increases lipophilicity (logP 2.45) compared to trifluoromethoxy (-OCF) .

Table 3: Comparative Properties of Picolinic Acid Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume